2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine

Catalog No.
S2644661
CAS No.
338956-00-6
M.F
C19H16Cl2N2O3S
M. Wt
423.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-me...

CAS Number

338956-00-6

Product Name

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.31

InChI

InChI=1S/C19H16Cl2N2O3S/c1-24-12-6-8-13(9-7-12)26-18-17(25-2)10-22-19(23-18)27-11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3

InChI Key

UIQCQBMATIFNEM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=CC=C3Cl)Cl

solubility

not available

Pyrimidine derivatives have a wide range of applications in scientific research, particularly in the field of medicinal chemistry, where they are used in the development of new pharmaceuticals. They are often used as building blocks in the synthesis of more complex molecules.

Antioxidant and Anticancer Agents

Pyrimidine derivatives have been studied for their potential as antioxidant and anticancer agents . The synthesis of these derivatives involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione . The most potent derivatives were found to be 2a (IC 50 = 42 μM) and 2f (IC 50 = 47.5 μM) .

Anti-Inflammatory Agents

Pyrimidine derivatives have also been studied for their potential as anti-inflammatory agents . These compounds have been found to have powerful biological and pharmacological applications .

Antimicrobial Agents

Pyrimidine derivatives have been found to have antimicrobial activity . These compounds have been gaining focus in recent research due to their wide range of biological activities .

Antiviral Agents

Pyrimidine derivatives have been studied for their potential as antiviral agents . These compounds have been found to have a wide range of biological activities .

Antidepressant Agents

Pyrimidine derivatives have been studied for their potential as antidepressant agents . These compounds have been found to have a wide range of biological activities .

Antihypertensive Agents

Pyrimidine derivatives have been studied for their potential as antihypertensive agents . These compounds have been found to have a wide range of biological activities .

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is a pyrimidine derivative characterized by the presence of a dichlorobenzyl sulfanyl group and methoxy substituents. This compound features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of the dichlorobenzyl group contributes to its potential biological activity, while the methoxy groups may enhance its solubility and reactivity.

  • Wear appropriate personal protective equipment like gloves, goggles, and lab coat when handling the compound [].
  • Handle the compound in a well-ventilated fume hood to avoid inhalation [].
  • Be aware of the potential flammability of organic compounds and store them accordingly [].

The chemical reactivity of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine can be analyzed through various reactions typical of pyrimidine derivatives. Potential reactions include:

  • Nucleophilic substitution: The sulfanyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Electrophilic aromatic substitution: The methoxy groups can direct electrophiles to specific positions on the aromatic rings, facilitating further functionalization.
  • Deprotonation: Under basic conditions, the compound may undergo deprotonation at the nitrogen atoms in the pyrimidine ring, leading to enhanced nucleophilicity.

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine can involve several steps:

  • Formation of the pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors such as urea or thiourea with aldehydes or ketones.
  • Introduction of the sulfanyl group: A dichlorobenzyl thiol can be reacted with a suitable electrophile to introduce the sulfanyl moiety onto the pyrimidine ring.
  • Methoxylation: The methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

The potential applications of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine may include:

  • Pharmaceutical development: Given its structural characteristics, this compound could be explored as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agricultural chemicals: Its biological activity may also lend itself to applications in agrochemicals as pesticides or fungicides.

Interaction studies are crucial for understanding how 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine interacts with biological systems. These studies typically involve:

  • Binding affinity assays: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Cell viability tests: Assessing the impact of the compound on cell growth and survival in various cell lines.
  • Mechanistic studies: Investigating the pathways influenced by the compound to elucidate its mode of action.

Several compounds share structural similarities with 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine. These include:

  • 5-Methoxypyrimidin-2-thiol
    • Structure: Contains a thiol group instead of a sulfanyl group.
    • Activity: Exhibits antimicrobial properties.
  • 2-Amino-4-(4-methoxyphenyl)-pyrimidine
    • Structure: Lacks the dichlorobenzyl group but retains methoxy and amino substituents.
    • Activity: Known for anticancer activity.
  • 2-Mercapto-pyrimidine
    • Structure: Contains a simple mercapto substituent without additional aromatic groups.
    • Activity: Demonstrated antioxidant properties.

Unique Features

The uniqueness of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine lies in its combination of a dichlorobenzyl sulfanyl moiety with multiple methoxy substitutions on both aromatic rings. This specific arrangement may enhance its biological activity compared to simpler analogs while providing avenues for further functionalization in medicinal chemistry.

XLogP3

5.6

Dates

Last modified: 08-16-2023

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